

4,5-Difluoro-2-methoxybenzaldehyde: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4,5-Difluoro-2-methoxybenzaldehyde
Cat. No.:	B136473

[Get Quote](#)

An In-depth Review of Synthesis, Properties, and Applications in Drug Discovery and Materials Science

Abstract

4,5-Difluoro-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in the fields of medicinal chemistry, drug discovery, and materials science. The presence of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties and conformational constraints, making it an attractive intermediate for the synthesis of complex molecular architectures with tailored biological activities and material characteristics. This technical guide provides a comprehensive review of the available literature on **4,5-Difluoro-2-methoxybenzaldehyde**, covering its synthesis, physicochemical properties, and known and potential applications. Detailed experimental protocols for its probable synthesis are outlined, and all available quantitative data are summarized for ease of reference.

Introduction

Fluorinated organic molecules have gained paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, binding affinity to biological targets, lipophilicity, and pKa. Benzaldehyde derivatives, in particular, are fundamental C1 synthons, participating in a wide array of chemical transformations to generate diverse molecular scaffolds. **4,5-Difluoro-2-**

methoxybenzaldehyde combines the advantageous properties of a fluorinated aromatic ring with the reactivity of an aldehyde functional group, positioning it as a valuable intermediate for the synthesis of novel bioactive compounds and functional materials.

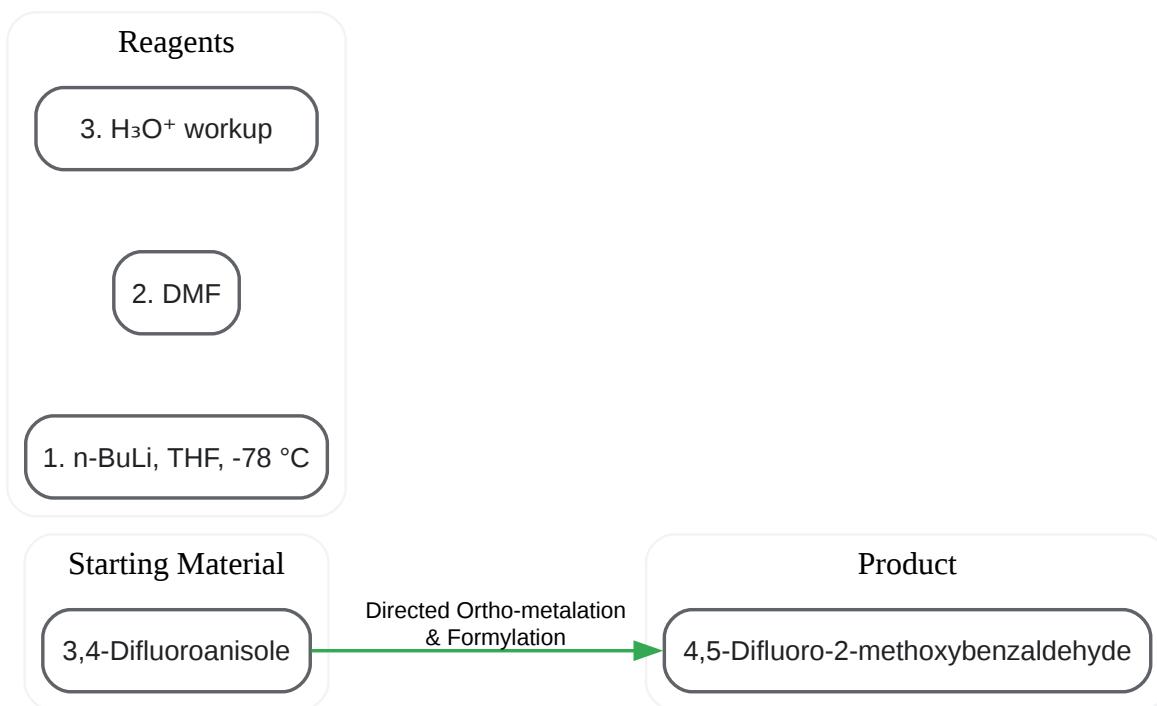
Physicochemical Properties

A summary of the key physicochemical properties of **4,5-Difluoro-2-methoxybenzaldehyde** is presented in Table 1. This data has been compiled from publicly available chemical databases.

[1]

Table 1: Physicochemical Properties of **4,5-Difluoro-2-methoxybenzaldehyde**

Property	Value	Source
Molecular Formula	C ₈ H ₆ F ₂ O ₂	PubChem[1]
Molecular Weight	172.13 g/mol	PubChem[1]
IUPAC Name	4,5-difluoro-2-methoxybenzaldehyde	PubChem[1]
CAS Number	145742-34-3	PubChem[1]
Appearance	Solid (predicted)	
Boiling Point	Not available	
Melting Point	Not available	
XLogP3	1.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]


Synthesis and Experimental Protocols

While a specific literature procedure for the synthesis of **4,5-Difluoro-2-methoxybenzaldehyde** is not readily available, a highly plausible and efficient method

involves the directed ortho-metallation of 3,4-difluoroanisole, followed by formylation. This strategy leverages the directing effect of the methoxy group to achieve regioselective lithiation at the C2 position.

Proposed Synthetic Pathway: Directed Ortho-Metalation

The proposed synthetic route is depicted below. The methoxy group in 3,4-difluoroanisole directs the lithiation to the ortho position (C2). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the target aldehyde.

[Click to download full resolution via product page](#)

Figure 1. Proposed synthesis of 4,5-Difluoro-2-methoxybenzaldehyde.

Detailed Experimental Protocol (Inferred)

This protocol is inferred from standard procedures for directed ortho-metallation and formylation of aromatic compounds.

Materials:

- 3,4-Difluoroanisole
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
- Anhydrous tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether or Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3,4-difluoroanisole (1.0 eq). Anhydrous THF is added via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1-2 hours.
- Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours and then allowed to slowly warm to room temperature overnight.
- Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x). The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure **4,5-Difluoro-2-methoxybenzaldehyde**.

Expected Yield: While no specific yield is reported in the literature for this exact compound, similar ortho-formylation reactions typically proceed with moderate to good yields, ranging from 50% to 80%.

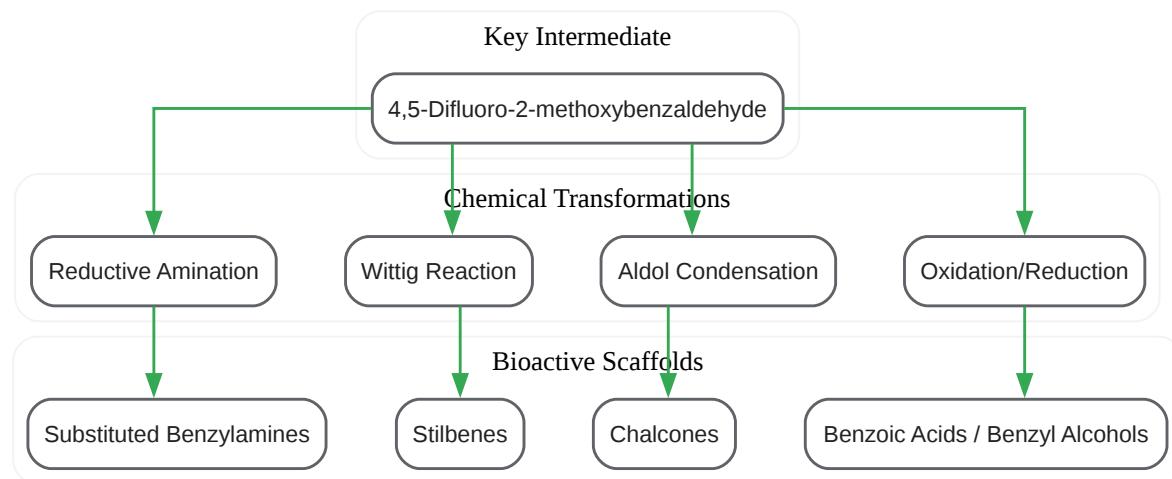
Spectroscopic Data (Predicted)

No experimentally determined spectra for **4,5-Difluoro-2-methoxybenzaldehyde** are readily available in the searched literature. However, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for **4,5-Difluoro-2-methoxybenzaldehyde**

Technique	Predicted Data
¹ H NMR (CDCl ₃)	δ (ppm): 10.3 (s, 1H, -CHO), 7.4-7.2 (m, 1H, Ar-H), 6.8-6.6 (m, 1H, Ar-H), 3.9 (s, 3H, -OCH ₃). The aromatic protons will appear as complex multiplets due to H-F and H-H coupling.
¹³ C NMR (CDCl ₃)	δ (ppm): 188-190 (-CHO), 160-150 (Ar-C-F, Ar-C-O, with large JC-F coupling constants), 120-105 (Ar-C), 56 (-OCH ₃).
¹⁹ F NMR (CDCl ₃)	Two distinct signals in the typical aromatic fluorine region, each showing coupling to the other fluorine and to adjacent protons.
IR (KBr)	ν (cm ⁻¹): ~2850, 2750 (C-H stretch of aldehyde), ~1690 (C=O stretch of aldehyde), ~1600, 1500 (C=C stretch of aromatic ring), ~1250 (C-O stretch), ~1200-1000 (C-F stretch).
Mass Spec. (EI)	m/z (%): 172 (M ⁺), 171 (M-H) ⁺ , 143 (M-CHO) ⁺ .

Applications in Research and Development


While specific applications of **4,5-Difluoro-2-methoxybenzaldehyde** are not extensively documented, its utility can be inferred from the applications of its isomers and other fluorinated benzaldehydes in drug discovery and materials science.^[2] It serves as a valuable intermediate for introducing a difluoro-methoxyphenyl moiety into larger, more complex molecules.

Role as a Pharmaceutical Intermediate

The primary application of **4,5-Difluoro-2-methoxybenzaldehyde** is as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The aldehyde functional group provides a reactive handle for a variety of transformations, including:

- Reductive amination: to form substituted benzylamines.
- Wittig and Horner-Wadsworth-Emmons reactions: to form stilbenes and other unsaturated systems.
- Aldol and Knoevenagel condensations: to build larger carbon skeletons.
- Oxidation: to the corresponding benzoic acid.
- Reduction: to the corresponding benzyl alcohol.

The incorporation of the 4,5-difluoro-2-methoxyphenyl group can enhance the pharmacological profile of a drug candidate by improving its metabolic stability and modulating its binding affinity to target proteins. For instance, related fluorinated benzaldehydes are used in the synthesis of inhibitors for various enzymes and receptors.

[Click to download full resolution via product page](#)

Figure 2. Synthetic utility of **4,5-Difluoro-2-methoxybenzaldehyde**.

Potential in Materials Science

Fluorinated aromatic compounds are also of interest in materials science. The introduction of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. **4,5-Difluoro-2-methoxybenzaldehyde** could potentially be used as a monomer or a precursor for the synthesis of specialty polymers, liquid crystals, or organic light-emitting diodes (OLEDs) with tailored optoelectronic properties.

Safety and Handling

4,5-Difluoro-2-methoxybenzaldehyde is classified as an irritant. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.^[1] Standard laboratory safety precautions should be followed when handling this compound. These include:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Avoiding inhalation of dust or vapors.
- Avoiding contact with skin and eyes.

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

4,5-Difluoro-2-methoxybenzaldehyde is a valuable, yet under-explored, fluorinated building block with significant potential for application in drug discovery and materials science. Its synthesis is readily achievable through established methodologies such as directed ortho-metallation. The unique substitution pattern of this molecule offers a strategic advantage for the design and synthesis of novel compounds with enhanced properties. Further research into the reactivity and applications of this versatile intermediate is warranted and is expected to open new avenues in the development of innovative pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [4,5-Difluoro-2-methoxybenzaldehyde: A Technical Guide for Chemical Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136473#4-5-difluoro-2-methoxybenzaldehyde-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com